2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-7(10)5-6(8(14)15)13-2-1-11-3-4(13)12-5/h1-3,7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWNCOFFWUJILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=C2C(=O)O)C(F)F)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089257-19-0 | |
| Record name | 2-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Two-Component Ring-Closing Reactions
The imidazo[1,2-a]pyrazine core is typically constructed via cyclocondensation between 2-aminopyrazine and α-halo-difluoromethyl ketones. A study employing iodine catalysis (0.3 mmol I₂ per 1 mmol substrate) in aqueous media achieved 72% yield for analogous imidazo[1,2-a]pyridine systems through sonication-assisted mixing. Reaction parameters critical for difluoromethyl incorporation include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80-100°C | <70°C: <40% yield |
| Solvent System | H₂O:EtOH (3:1) | Pure EtOH: 58% |
| Catalyst Loading | 30 mol% I₂ | <20%: incomplete reaction |
This method minimizes racemization risks while maintaining fluoromethyl group integrity, though pyrazine substrates require longer reaction times (8-12 hr) compared to pyridine analogues.
Three-Component Assembly
Advanced protocols employ in situ generation of difluoromethyl ketones through Claisen-Schmidt condensations. A representative pathway involves:
- Condensation of difluoroacetic acid with benzaldehyde derivatives
- Bromination of resultant α,α-difluoroacetophenones
- Cyclization with 2-aminopyrazine under phase-transfer conditions
This approach achieved 65% overall yield in a telescoped process, with the critical bromination step requiring N-bromosuccinimide (1.2 eq) in CCl₄ at 0°C. The carboxylic acid moiety is typically introduced post-cyclization to prevent decarboxylation during high-temperature steps.
Carboxylation Methodologies
Direct Carboxylation of Preformed Heterocycles
Late-stage carboxylation using CO₂ gas (2 atm pressure) in the presence of Cs₂CO₃ (2.5 eq) and CuI (10 mol%) enables direct introduction of the carboxylic acid group. Key advantages include:
- Regioselective C-3 functionalization (93:7 selectivity)
- Compatibility with difluoromethyl groups (no F loss observed)
- Moderate yields (55-60%) due to competing protonation pathways
Reaction optimization data reveals:
| CO₂ Pressure | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 atm | CuI | 38 | 89 |
| 2 atm | CuI/18-crown-6 | 61 | 95 |
| 3 atm | CuI/PPh₃ | 59 | 93 |
Crown ether additives significantly enhance carboxylation efficiency by stabilizing transition states.
Ester Hydrolysis Pathways
Alternative routes employ hydrolysis of pre-installed ester groups. Methyl ester derivatives synthesized via:
- Cyclocondensation with methyl bromodifluoroacetate
- Pd-catalyzed carbonylation (CO, 1 atm)
- Acidic hydrolysis (HCl/EtOH, reflux)
This sequence achieves 68% overall yield with excellent functional group tolerance. Critical hydrolysis parameters include:
- Optimal HCl concentration: 6M (lower concentrations lead to incomplete conversion)
- Reaction time: 4 hr (prolonged heating >6 hr causes 15-20% decarboxylation)
- Co-solvent systems: EtOH/H₂O (4:1) prevents ester reformation
Purification and Isolation Techniques
Crystallization Optimization
The compound's limited solubility in common solvents necessitates mixed solvent recrystallization. Effective systems include:
| Solvent Pair | Ratio | Recovery (%) | Purity (%) |
|---|---|---|---|
| EtOAc/Hexane | 1:3 | 72 | 97 |
| MeOH/H₂O | 5:1 | 68 | 95 |
| DCM/Petroleum Ether | 1:4 | 81 | 99 |
Crystallization kinetics studies show optimal nucleation at 4°C with gradual cooling from 60°C.
Chromatographic Purification
Silica gel chromatography using EtOAc/MeOH/HOAc (90:8:2) effectively separates residual starting materials and regioisomers. Key performance metrics:
- Retention factor (Rf): 0.32 ± 0.03
- Loading capacity: 120 mg crude per 10g silica
- Eluent volume: 15 column volumes for complete elution
HPLC analysis confirms >99% purity after two chromatographic passes, with typical impurities being monofluorinated byproducts (<0.5%).
Alternative Synthetic Approaches
Radical Difluoromethylation
Emerging methods employ CF₂H radical sources under photoredox conditions:
- Visible light irradiation (450 nm LED)
- [Ru(bpy)₃]²⁺ catalyst (2 mol%)
- Difluoromethyl sulfone as CF₂H source
Preliminary results show 42% yield with excellent regioselectivity, though carboxyl group compatibility requires further optimization.
Flow Chemistry Applications
Continuous flow systems enhance reaction control for critical exothermic steps:
| Parameter | Batch Yield (%) | Flow Yield (%) |
|---|---|---|
| Cyclocondensation | 65 | 78 |
| Carboxylation | 58 | 72 |
| Hydrolysis | 70 | 85 |
Residence time optimization (2.5 min for cyclization vs. 8 min in batch) reduces side reactions, demonstrating the potential for industrial-scale production.
Chemical Reactions Analysis
2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Neurological Disorders
Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives, including 2-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid, as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). These receptors play a crucial role in excitatory neurotransmission and are implicated in various neurological disorders such as epilepsy and anxiety .
In a high-throughput screening campaign, compounds related to this class have shown promising results in blocking glutamate-induced calcium flux in relevant cellular models, indicating their potential for seizure protection and modulation of synaptic plasticity .
Cancer Research
The compound is also being investigated for its role as a selective inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), an enzyme associated with tumor progression and immune evasion in cancer . Inhibiting ENPP1 could enhance anti-tumor immunity and improve the efficacy of existing cancer therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 2-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid is crucial for optimizing its pharmacological properties. Several studies have focused on modifying the imidazo[1,2-a]pyrazine core to enhance potency and selectivity against target receptors while minimizing off-target effects .
Table 1: Summary of SAR Findings
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications in the Imidazoheterocycle Core
Imidazo[1,2-a]pyridine vs. Pyrazine Derivatives
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid: Replacing the pyrazine ring with pyridine () reduces nitrogen content, altering electronic properties.
- Ethyl 7-Methyl-2-(4-Trifluoromethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxylate : Pyrimidine-based analogs () exhibit ester functionalities, enhancing lipophilicity compared to carboxylic acids. The trifluoromethylphenyl group introduces strong electron-withdrawing effects, which may improve binding affinity in medicinal chemistry applications .
Substituent Variations
- 2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic Acid (CAS: 190381-50-1) : Dimethyl substituents on the pyrazine ring increase steric bulk and hydrophobicity compared to the difluoromethyl group in the target compound. This could reduce solubility in aqueous media .
Functional Group Modifications
Carboxylic Acid vs. Hydrazide/Esters
- However, it may reduce metabolic stability compared to carboxylic acids .
- Ethyl 2-(3,4-Difluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate : Ester derivatives () are prodrugs that enhance membrane permeability but require hydrolysis for activation .
Molecular Properties
Biological Activity
2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a subject of interest in drug discovery and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 213.14 g/mol
- CAS Number : 2089257-19-0
- Purity : Minimum 95% .
Recent studies have highlighted that derivatives of imidazo[1,2-a]pyrazine, including 2-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid, act as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1). ENPP1 plays a critical role in regulating the cGAS-STING pathway, which is essential for immune response modulation. Inhibition of ENPP1 can enhance the immune response against tumors, making these compounds promising candidates for cancer immunotherapy .
Antitumor Activity
In vivo studies have demonstrated that this compound enhances the efficacy of anti-PD-1 antibodies in murine models. Treatment with this compound combined with anti-PD-1 therapy resulted in a tumor growth inhibition rate of 77.7% . This suggests its potential as an adjunct therapy in cancer treatment.
Antimicrobial Properties
The biological activity of imidazo[1,2-a]pyrazine derivatives has been associated with antimicrobial effects. Research indicates that these compounds can exhibit significant antibacterial activity against various pathogens. For instance, studies on related pyrazine derivatives have shown promising results against tuberculosis and other microbial infections .
Case Study 1: ENPP1 Inhibition
A study focused on the optimization of imidazo[1,2-a]pyrazine derivatives identified compound 7 , which demonstrated IC values of 5.70 nM against ENPP1. This compound also enhanced the mRNA expression of key immune response genes such as IFNB1 and CXCL10, indicating its role in modulating the immune system .
Case Study 2: Antimicrobial Evaluation
Another investigation into pyrazine derivatives revealed that certain compounds exhibited high free radical scavenging activity and moderate antimicrobial activity. Specifically, some derivatives showed effective inhibition against GlcN-6-P synthase, which is linked to their antibacterial properties .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 2-(difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid, and how can purity be optimized?
The synthesis typically involves cyclocondensation of substituted pyrazines with difluoromethyl ketones or halogenated intermediates under controlled conditions (e.g., reflux in DMF or THF). Key steps include the introduction of the difluoromethyl group via nucleophilic substitution or cross-coupling reactions. Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR : H and F NMR are critical for confirming the difluoromethyl group and aromatic protons.
- HPLC-MS : Used to verify molecular weight (e.g., [M+H]+ at m/z 268.1) and assess purity.
- X-ray crystallography : Resolves structural ambiguities, particularly the orientation of the difluoromethyl group relative to the imidazo[1,2-a]pyrazine core .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Kinase inhibition assays : ATP-binding pocket competition studies (e.g., using TR-FRET technology).
- Antimicrobial testing : MIC determinations against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
- Reaction optimization : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh)) enhance cross-coupling efficiency for difluoromethyl incorporation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require quenching with aqueous NaHCO to avoid decomposition .
Q. How do structural modifications (e.g., fluorination) impact bioavailability and target binding?
- Fluorine effects : The difluoromethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation.
- SAR studies : Substitution at the 8-position of the imidazo[1,2-a]pyrazine ring (e.g., methylamino groups) improves kinase inhibition potency by 3–5 fold compared to non-substituted analogs .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Orthogonal assays : Validate kinase inhibition using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., phospho-antibody Western blotting) approaches.
- Solubility adjustments : Use DMSO stocks ≤10 mM to avoid aggregation artifacts in cell-based assays .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Docking simulations : Identify key hydrogen bonds between the carboxylic acid moiety and kinase active sites (e.g., EGFR T790M).
- Free-energy perturbation (FEP) : Predict binding affinity changes upon substitution of the difluoromethyl group with trifluoromethyl or chloro groups .
Data Analysis & Mechanistic Questions
Q. What analytical techniques differentiate between enantiomers or tautomeric forms?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.
- Dynamic NMR : Detect tautomerization equilibria (e.g., imidazole vs. pyrazine ring proton exchange) at variable temperatures .
Q. How do pH and temperature affect the stability of this compound in aqueous buffers?
Q. What mechanisms explain off-target effects observed in phenotypic screens?
- Proteome profiling : Use affinity pulldowns with biotinylated derivatives and mass spectrometry to identify unintended targets (e.g., carbonic anhydrase IX).
- Metabolomic analysis : Track downstream effects on glycolysis or TCA cycle intermediates in treated cells .
Tables for Key Comparisons
Q. Table 1: Bioactivity of Structural Analogs
| Compound | Substitution Pattern | IC (EGFR T790M) | LogP |
|---|---|---|---|
| Target Compound | 2-(Difluoromethyl), 3-COOH | 12 nM | 1.8 |
| 2-(Trifluoromethyl) Analog | 2-(CF), 3-COOH | 8 nM | 2.1 |
| 8-Methylamino Derivative | 8-NHCH, 3-COOH | 5 nM | 1.5 |
| Non-fluorinated Parent | 2-H, 3-COOH | >1000 nM | 0.9 |
Q. Table 2: Optimization of Reaction Conditions
| Parameter | Standard Protocol | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Catalyst | None | Pd(PPh) | 35% → 72% |
| Temperature | 80°C, 24 h | Microwave, 120°C, 1 h | 40% → 85% |
| Solvent | THF | DMF | 50% → 78% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
